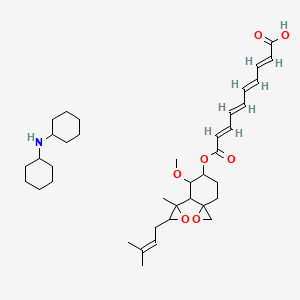![molecular formula C17H25NO5 B12273600 L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is a derivative of the amino acid L-tyrosine. This compound is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 typically involves the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Various nucleophiles can be used to substitute the Boc group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 involves its interaction with various molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions. This allows the compound to participate in specific reactions and pathways, leading to the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-tyrosine: Similar structure but without the dimethyl ethoxy group.
N-Boc-2,6-dimethyl-L-tyrosine: Similar structure with additional methyl groups on the aromatic ring.
N-Boc-L-phenylalanine: Similar structure but with a phenyl group instead of a tyrosine group.
Uniqueness
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is unique due to the presence of the dimethyl ethoxy group, which provides additional stability and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
methyl 3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIKVTQQVPLJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12273521.png)
![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
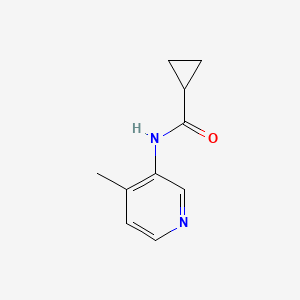
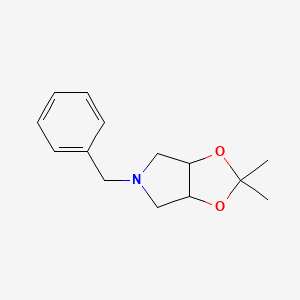
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
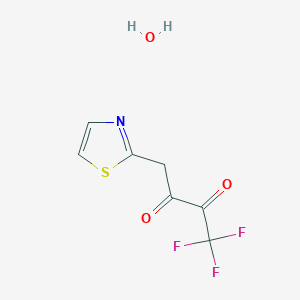
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
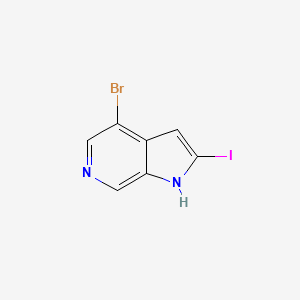
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)
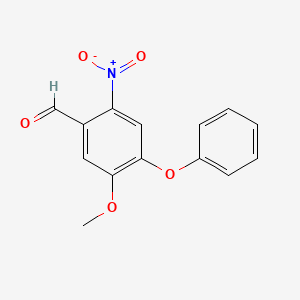
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)
